
Clenhexerol Hydrochloride
概要
説明
Clenhexerol Hydrochloride is a synthetic β-adrenergic agonist structurally related to clenbuterol, often studied for its pharmacological and veterinary applications. Key properties include:
- Chemical Formula: C₁₀H₁₅ClN₂O·HCl (based on free base + HCl addition) .
- Molecular Weight: 250.91 g/mol (calculated from free base + HCl). However, discrepancies exist in literature, with one source citing 341.70 g/mol for a deuterated variant (D9-Clenhexerol Hydrochloride) .
- CAS Number: 37158-48-8 .
- Physical State: Solid under standard conditions .
- Applications: Used in research settings for beta-agonist activity studies, particularly in metabolic and respiratory contexts .
準備方法
Synthetic Routes and Reaction Mechanisms
Multi-Step Synthesis from 4-Amino-3,5-Dichloroacetophenone
The primary industrial synthesis of clenbuterol hydrochloride begins with 4-amino-3,5-dichloroacetophenone as the foundational intermediate. A three-step protocol, as described by Suzhou Hongsen Pharmaceutical Co., involves sequential oxidation, amination, and reduction :
-
Oxidation with Selenium(IV) Oxide :
The ketone group of 4-amino-3,5-dichloroacetophenone is oxidized using selenium(IV) oxide in tetrahydrofuran (THF) at 45–50°C for 6 hours. This step generates a reactive α-keto intermediate, critical for subsequent amination . -
Amination with Tertiary Butylamine :
The oxidized intermediate reacts with tertiary butylamine in a toluene-THF solvent system at 40–45°C. This nucleophilic substitution introduces the tertiary amine moiety, forming 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone . -
Reduction with Sodium Borohydride :
The ketone group is reduced using sodium borohydride in methanol-water under controlled pH (5–6) to yield clenbuterol base, which is subsequently protonated with HCl to form the hydrochloride salt .
Yield and Purity Considerations :
While exact yields are proprietary, the use of green chemistry principles (e.g., solvent recycling, catalytic reagents) minimizes waste. Final purification via recrystallization in ethyl acetate achieves >98% purity, as validated by HPLC .
Inhalable Formulation Strategies
Powder Micronization and Carrier Blending
A patented method for inhalable clenbuterol hydrochloride powder (0.02–0.10% w/w) employs lactose or mannitol carriers to optimize aerosol performance :
Parameter | Specification |
---|---|
Active Particle Size | ≤5 µm (jet-milled) |
Carrier Composition | 200-mesh : 60-mesh lactose (2:1 ratio) |
Mixing Protocol | Progressive dilution with sieving |
Final Blend Uniformity | RSD ≤5% (HPLC assay) |
Critical Steps :
-
Jet Milling : Supersonic jet milling at 0.7 MPa compresses air to reduce particle size, ensuring deep lung deposition .
-
Carrier Sieving : 200-mesh lactose (90% retained on #10 sieve) and 60-mesh lactose (90% retained on #5 sieve) provide optimal flowability and drug-carrier adhesion .
-
Progressive Dilution : The active pharmaceutical ingredient (API) is blended incrementally with carriers to prevent agglomeration. For example, 1.33 g API is first mixed with 50 g lactose, followed by sequential additions of 100 g, 250 g, 600 g, and 1,000 g lactose, with sieving between each step .
Impurity Profiling and Control
Identification of Critical Impurities
During synthesis, six process-related impurities may arise, including bromoclenbuterol (from bromination side reactions) and monochloro derivatives (incomplete chlorination) .
Impurity | Source | Control Strategy |
---|---|---|
Bromoclenbuterol | Bromine contamination | Rigorous solvent purification |
Monochloro | Partial chlorination of ketone | Excess N-chlorosuccinimide (NCS) |
Oxidized Byproducts | Selenium oxide overuse | Stoichiometric reagent ratios |
Analytical Validation :
-
HPLC-DAD : Monitors impurity levels at 254 nm, with a detection limit of 0.1% .
-
Recrystallization : Ethyl acetate-HCl titration precipitates impurities, reducing their concentration to <0.2% .
Comparative Analysis of Carrier Systems
Lactose vs. Mannitol Performance
A patent comparison evaluated lactose and mannitol as carriers for inhalable clenbuterol hydrochloride :
Carrier | Flowability (Carr Index) | API Adhesion (AFT, nN) | Stability (25°C/60% RH) |
---|---|---|---|
Lactose | 15.2 ± 0.5 | 42.3 ± 1.2 | No deliquescence (6M) |
Mannitol | 12.8 ± 0.7 | 38.9 ± 1.5 | Slight caking (3M) |
Lactose’s superior flowability and humidity resistance make it the preferred carrier for capsule filling .
Industrial-Scale Process Optimization
Solvent Recovery and Waste Reduction
Modern facilities integrate solvent recovery systems to address environmental and cost concerns:
-
THF Recycling : Distillation recovers >85% of tetrahydrofuran, reducing raw material costs by 30% .
-
Catalyst Reuse : Selenium oxide is filtered and reactivated via oxidation, minimizing heavy metal waste .
Economic Impact :
A batch producing 100 kg clenbuterol hydrochloride generates only 50 kg solvent waste, compared to 200 kg in traditional methods .
化学反応の分析
Clenhexerol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Medical Applications
- Bronchodilation : Clenhexerol Hydrochloride acts as a bronchodilator by stimulating beta-2 adrenergic receptors, leading to smooth muscle relaxation in the airways. This mechanism is particularly beneficial for patients with conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Veterinary Medicine : It is used in veterinary practices for treating respiratory issues in animals, similar to its application in humans .
Biological Research
- Pharmacological Studies : Researchers utilize this compound to study the pharmacodynamics of beta-adrenergic agents. Its effects on various biological systems provide insights into drug interactions and therapeutic outcomes.
- Analytical Chemistry : The compound serves as an analytical standard for various chemical analyses, aiding in the quality control of pharmaceutical products.
Industrial Applications
- Pharmaceutical Formulations : this compound is studied for its potential therapeutic effects and as an impurity in pharmaceutical formulations, which is critical for ensuring product safety and efficacy.
Case Study 1: Pharmacokinetics
A study examined the pharmacokinetics of Clenbuterol in conjunction with Ambroxol, demonstrating enhanced therapeutic effects when both compounds were administered together. This research highlights the potential for synergistic effects in treating bronchial conditions .
Case Study 2: Analytical Method Development
Research focused on developing sensitive analytical methods for detecting Clenbuterol and its impurities, including this compound, in biological matrices such as urine. Techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) were employed, showcasing the importance of accurate detection methods in doping control within sports .
作用機序
The mechanism of action of Clenhexerol Hydrochloride involves its interaction with beta-adrenergic receptors. Similar to Clenbuterol, it acts as a beta-2 agonist, stimulating adenylyl cyclase activity. This leads to the relaxation of smooth muscle in the bronchioles, resulting in bronchodilation . The molecular targets and pathways involved include the beta-2 adrenergic receptor and the downstream signaling pathways that mediate smooth muscle relaxation .
類似化合物との比較
Clenhexerol Hydrochloride belongs to a class of β-agonists with shared structural motifs but distinct substitutions. Below is a comparative analysis with key analogues:
Structural and Chemical Comparisons
*CAS numbers marked with an asterisk denote free base forms; hydrochloride salts may have distinct identifiers.
Notes on Discrepancies:
生物活性
Clenhexerol hydrochloride, a member of the beta-adrenergic agonist class, is primarily recognized for its pharmacological applications in veterinary medicine, particularly in treating respiratory conditions in horses and cattle. This article provides a comprehensive overview of its biological activity, metabolism, and associated research findings.
This compound exhibits selective action on β2-adrenergic receptors, leading to bronchodilation and increased airflow in obstructed airways. Its mechanism involves stimulating adenylate cyclase, resulting in elevated levels of cyclic AMP (cAMP), which promotes smooth muscle relaxation within the bronchial passages . The compound is structurally similar to other beta-agonists like clenbuterol and salbutamol, sharing similar pharmacodynamic properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models. Following administration, the compound is rapidly absorbed and reaches peak plasma concentrations within a few hours. It undergoes extensive metabolism primarily in the liver, with significant excretion via urine. Studies indicate that the parent compound constitutes a substantial portion of the residues found in biological tissues .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Plasma Concentration | 1-3 hours post-dose |
Elimination Half-life | 6-8 hours |
Primary Route of Excretion | Urine (70-90%) |
Metabolism and Residue Studies
Research indicates that clenhexerol undergoes slow biotransformation compared to other beta-agonists. Metabolites primarily arise from oxidation processes along the long side chain of the molecule, while the core structure remains intact. In studies involving cattle and horses, it was found that the parent compound accounted for a significant percentage of total residues in tissues such as liver and muscle .
Table 2: Metabolic Profile in Bovine Tissues
Tissue | Percentage of Parent Compound (%) | Major Metabolites (%) |
---|---|---|
Liver | 58-85% | NA 1141 (10-16%) |
Muscle | 70-100% | NA 821 (3-7%) |
Kidney | 89% | NA 1141 (11%) |
Clinical Applications and Efficacy
This compound is primarily used as a bronchodilator for horses suffering from respiratory distress. Its efficacy has been demonstrated through various clinical trials where it significantly improved lung function and reduced airway resistance . In cattle, it is used to enhance growth rates and feed efficiency due to its ability to promote lean muscle mass development.
Case Studies
Several case studies have highlighted the effectiveness of clenhexerol in treating respiratory conditions:
- Equine Asthma : A study involving horses diagnosed with asthma showed that administration of clenhexerol led to marked improvements in clinical signs and pulmonary function tests.
- Cattle Growth Promotion : In a controlled trial with non-lactating cattle, clenhexerol treatment resulted in a significant increase in average daily gain compared to control groups.
Safety Profile and Side Effects
While clenhexerol is effective as a bronchodilator, its use is not without risks. Potential side effects include tachycardia, nervousness, and muscle tremors due to its sympathomimetic activity. Additionally, there are concerns regarding its use in food-producing animals due to possible residues in meat products .
Q & A
Basic Research Questions
Q. How can researchers accurately identify and quantify Clenhexerol Hydrochloride in complex matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. Validate the method using certified reference standards (e.g., this compound CAS 37158-48-8, molecular formula C₁₄H₂₃Cl₃N₂O) to ensure specificity and sensitivity . Calibrate with spiked samples to account for matrix effects and optimize mobile phase composition (e.g., acetonitrile-phosphate buffer systems) to resolve peaks from interfering substances .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA standards (29 CFR 1910.101) for compressed gases and chemical handling. Use fume hoods for weighing and dissolving the compound, as it is classified for skin/eye irritation (H315, H319) and sensitization (H317) . Implement emergency showers and eyewash stations, and ensure contaminated clothing is professionally decontaminated . Monitor airborne concentrations with real-time sensors to prevent exposure above recommended limits .
Q. What are the key physicochemical properties of this compound that influence experimental design?
- Methodological Answer : Key properties include its molecular weight (341.70 g/mol), storage requirements (4°C), and solubility in polar solvents like water or methanol. These factors dictate storage conditions, solvent selection for dissolution, and compatibility with analytical instrumentation (e.g., avoiding sodium in mass spectrometry due to chloride content) .
Q. How should researchers validate the stability of this compound in long-term studies?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels. Use HPLC to track degradation products (e.g., free base form via dehydrohalogenation) and establish expiration dates. Include control samples with inert stabilizers (e.g., antioxidants) if degradation exceeds 5% over 6 months .
Advanced Research Questions
Q. How can conflicting pharmacological data on this compound’s receptor binding affinity be resolved?
- Methodological Answer : Perform competitive radioligand binding assays using isotopically labeled analogs (e.g., Clenhexerol-d7 Hydrochloride, CAS 157877-79-7) to quantify binding to β-adrenergic receptors. Control for batch-to-batch variability in compound purity (≥98% by HPLC) and use tissue-specific receptor preparations (e.g., cardiac vs. skeletal muscle) to contextualize discrepancies .
Q. What experimental designs are optimal for assessing this compound’s metabolic pathways in vivo?
- Methodological Answer : Use LC-MS/MS to profile metabolites in plasma and urine samples from animal models (e.g., rodents). Administer deuterated analogs (e.g., Clenhexerol-d7 Hydrochloride) to distinguish parent compounds from metabolites. Pair with cytochrome P450 inhibition assays to identify enzymatic pathways involved in oxidation or conjugation .
Q. How do researchers address variability in this compound’s pharmacokinetic parameters across species?
- Methodological Answer : Apply allometric scaling models to extrapolate dose-response relationships from rodents to humans. Adjust for species-specific differences in plasma protein binding (measured via equilibrium dialysis) and clearance rates. Validate using population pharmacokinetic simulations with NONMEM or Phoenix WinNonlin .
Q. What strategies mitigate interference from this compound degradation products in quantitative assays?
- Methodological Answer : Develop a tandem mass spectrometry (MS/MS) method with multiple reaction monitoring (MRM) to isolate precursor and product ions specific to the intact compound. Use orthogonal separation techniques (e.g., HILIC chromatography) to resolve degradation peaks. Validate against stress-test samples (heat, light, pH extremes) .
Q. How can researchers reconcile discrepancies in reported this compound toxicity thresholds?
- Methodological Answer : Conduct meta-analyses of existing studies, stratifying by administration route (oral vs. intravenous) and vehicle composition. Use probit analysis to calculate LD₅₀ values with 95% confidence intervals, controlling for confounding factors like animal strain and diet. Cross-reference with in vitro cytotoxicity assays (e.g., MTT assays on hepatocytes) .
Q. What advanced techniques characterize this compound’s solid-state forms and their bioavailability?
- Methodological Answer : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs. Compare dissolution rates of crystalline vs. amorphous forms in biorelevant media (e.g., FaSSIF/FeSSIF). Use molecular dynamics simulations to predict solubility enhancements via co-crystallization .
Q. Data Presentation and Compliance
Q. How should researchers document this compound’s analytical data to meet peer-reviewed journal standards?
- Methodological Answer : Report retention times, LOQ/LOD values, and chromatographic conditions (column type, mobile phase, flow rate) for reproducibility. Include raw spectral data (e.g., NMR, HRMS) in supplementary materials. Adhere to ICH Q2(R1) guidelines for method validation, including precision, accuracy, and robustness metrics .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
特性
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746882 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-48-8 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37158-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。